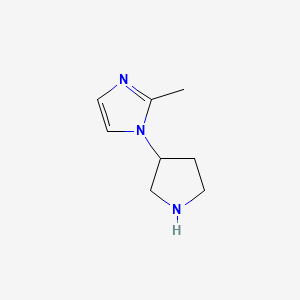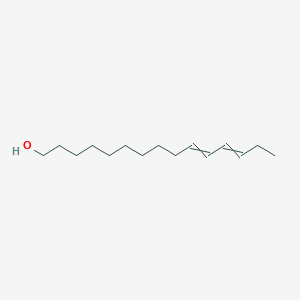
Pentadeca-10,12-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentadeca-10,12-dien-1-ol is an organic compound with the molecular formula C15H28O It is a long-chain alcohol with two double bonds located at the 10th and 12th positions of the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentadeca-10,12-dien-1-ol can be synthesized through several methods. One common approach involves the acyloin condensation of diethyl dodecanedioate, followed by acetylation with acetic anhydride in pyridine, reaction with semicarbazide, and oxidation with selenium dioxide to form the desired compound . Another method involves the use of copper(I) iodide and paraformaldehyde in tetrahydrofuran, followed by the addition of propargyl alcohol and subsequent reaction under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described above. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pentadeca-10,12-dien-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound to form corresponding aldehydes or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce this compound to form saturated alcohols.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms at specific positions on the carbon chain.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce saturated alcohols.
Scientific Research Applications
Pentadeca-10,12-dien-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pentadeca-10,12-dien-1-ol involves its interaction with specific molecular targets and pathways. For example, its antiproliferative activity may be attributed to its ability to interfere with cell division and induce apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Hexadeca-10,12-dien-1-ol: A similar compound with a longer carbon chain.
Pentadeca-5,10-diyn-1-ol: A compound with triple bonds instead of double bonds.
(6Z,9Z)-6,9-Pentadecadien-1-ol: A compound with double bonds at different positions on the carbon chain.
Uniqueness
Pentadeca-10,12-dien-1-ol is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications in
Properties
CAS No. |
63024-96-4 |
|---|---|
Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
pentadeca-10,12-dien-1-ol |
InChI |
InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h3-6,16H,2,7-15H2,1H3 |
InChI Key |
DLKZADOXJGINMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC=CCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


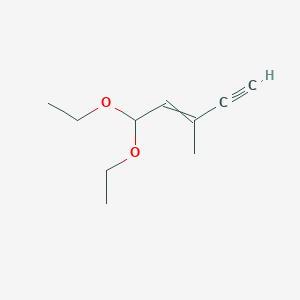
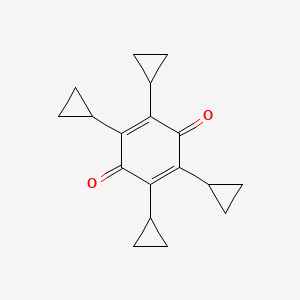
![2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium](/img/structure/B14495524.png)
![3-[Methyl(trimethylsilyl)amino]propanenitrile](/img/structure/B14495527.png)
![Phosphoric acid, bis(2-chloroethyl) (1-oxido-2,6,7-trioxa-1-phosphabicyclo[2.2.2]oct-4-yl)methyl ester](/img/structure/B14495530.png)

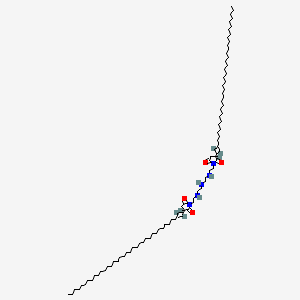
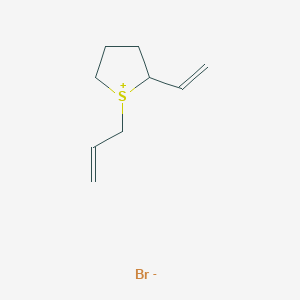

![[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid](/img/structure/B14495561.png)
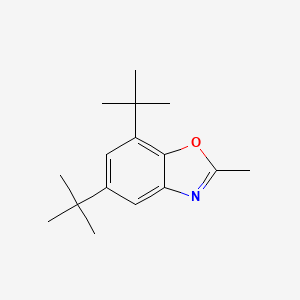
![N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495567.png)
